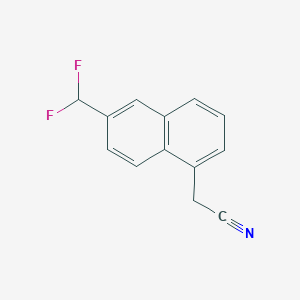
2-(Difluoromethyl)naphthalene-5-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)naphthalene-5-acetonitrile is a chemical compound with the molecular formula C12H8F2N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both difluoromethyl and acetonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)naphthalene-5-acetonitrile typically involves the introduction of the difluoromethyl group into a naphthalene derivative. One common method is the difluoromethylation of naphthalene-5-acetonitrile using difluoromethylating agents such as difluorocarbene precursors. The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)naphthalene-5-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized naphthalene derivatives .
Scientific Research Applications
2-(Difluoromethyl)naphthalene-5-acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)naphthalene-5-acetonitrile involves its interaction with molecular targets through its functional groups. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The nitrile group can participate in various chemical reactions, allowing the compound to interact with different biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)naphthalene: Lacks the acetonitrile group but shares the difluoromethyl moiety.
Naphthalene-5-acetonitrile: Contains the acetonitrile group but lacks the difluoromethyl moiety.
2-(Trifluoromethyl)naphthalene-5-acetonitrile: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)naphthalene-5-acetonitrile is unique due to the presence of both difluoromethyl and acetonitrile groups, which confer distinct chemical properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the acetonitrile group provides a reactive site for further chemical modifications .
Properties
Molecular Formula |
C13H9F2N |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-[6-(difluoromethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2N/c14-13(15)11-4-5-12-9(6-7-16)2-1-3-10(12)8-11/h1-5,8,13H,6H2 |
InChI Key |
LTWHMIOCDUUVET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















